5-Nitro-2,3-Dihydro-1-benzofuran

Übersicht

Beschreibung

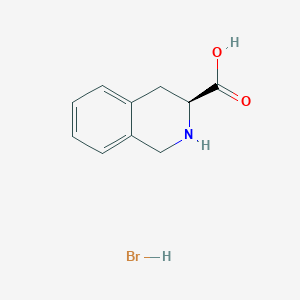

5-Nitro-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through different methods. One approach involves the reaction of ethyl 2-acyl-4-nitrophenoxyacetates with potassium hydroxide in dry dioxane, leading to ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates. The stereochemistry of the resulting cis and trans isomers varies depending on the acyl group used in the reaction, with acetyl, propionyl, or isobutyryl groups favoring the cis isomer formation . Another method for synthesizing dihydrofuro[2,3-b]benzofuran derivatives includes a base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans followed by intramolecular cyclization, yielding moderate to excellent yields .

Molecular Structure Analysis

The molecular structure of a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, has been characterized using various spectroscopic techniques, including FT-IR, (1)H and (13)C NMR spectra. Density functional theory (DFT) calculations were performed to determine the optimized structure, vibrational frequencies, and molecular electrostatic potential (MEP). The theoretical data showed good agreement with the experimental vibrational spectra .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been demonstrated in various chemical reactions. For instance, the N3C9C8N fragment of some nitro-activated benzofuroxans and benzofurazans, which are structurally related to this compound, can act as a heterodiene contributor in reactions with cyclohexadiene . Additionally, 5-nitro[1,2,5]selenadiazolo[3,4-e]benzofuroxan, a compound with a similar nitro-benzofuran moiety, has been used in pericyclic cycloaddition reactions as a dienophile or dipolarophile, leading to the synthesis of novel fused polycyclic heterosystems .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and substituents. For example, the presence of a nitro group in the 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehyde imine, a related compound, favors the formation of the quinoid tautomer, especially in polar solvents or when N-alkyl derivatives are present. This tautomeric equilibrium can be further influenced by complex formation with metal cations, which may lead to specific changes in luminescence spectra, suggesting potential applications as fluorogenic chemosensors .

Wissenschaftliche Forschungsanwendungen

Krebsforschungs

5-Nitro-2,3-Dihydro-1-benzofuran: Derivate haben vielversprechende Ergebnisse in der Krebsforschung gezeigt. Studien haben gezeigt, dass bestimmte substituierte Benzofurane signifikante wachstumshemmende Wirkungen auf verschiedene Krebszelllinien aufweisen, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Diese Verbindungen werden auf ihr Potenzial als zielgerichtete Therapiemittel mit minimalen Nebenwirkungen untersucht.

Antimikrobielle Mittel

Die strukturelle Flexibilität von Benzofuran ermöglicht die Addition verschiedener Substituenten, die die antimikrobielle Aktivität verbessern können. Insbesondere die Nitrogruppe in This compound wurde mit starken antibakteriellen Eigenschaften in Verbindung gebracht, was es zu einem wertvollen Gerüst für die Entwicklung neuer antimikrobieller Mittel macht .

Entwicklung von Arzneimitteln

Benzofuran-Derivate sind in Naturprodukten weit verbreitet und haben eine breite Palette an biologischen und pharmakologischen Aktivitäten. Daher werden This compound und seine Derivate als potenzielle Leitverbindungen bei der Entwicklung von Therapeutika für Krankheiten wie Hepatitis C angesehen .

Materialwissenschaft

In der Materialwissenschaft werden Benzofuran-Derivate als Zwischenprodukte bei der Synthese komplexer polycyclischer Verbindungen verwendet. Die Nitrogruppe in This compound kann verschiedene chemische Reaktionen eingehen und trägt so zum Aufbau von fortschrittlichen Materialien mit den gewünschten Eigenschaften bei .

Analytische Chemie

This compound: spielt in der analytischen Chemie eine Rolle als Reagenz oder Zwischenprodukt in synthetischen Wegen. Seine Derivate können zur Entwicklung analytischer Methoden für den Nachweis und die Quantifizierung von biologischen und chemischen Substanzen verwendet werden .

Biochemische Forschung

In der biochemischen Forschung trägt das Studium von Benzofuran-Derivaten wie This compound zum Verständnis der Wechselwirkung zwischen kleinen Molekülen und biologischen Systemen bei. Dieses Wissen ist entscheidend für die Arzneimittelentwicklung und die Entdeckung der biochemischen Wege, die am Krankheitsverlauf beteiligt sind .

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research will likely focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

Wirkmechanismus

Target of Action

Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

These could include pathways related to cell growth, oxidative stress, and viral replication .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

The result of the action of this compound is likely to be dependent on its mode of action and the specific biological targets it interacts with. As mentioned, some benzofuran derivatives have shown significant cell growth inhibitory effects, suggesting potential anti-cancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidants for safety and stability . Furthermore, the compound’s interaction with its biological targets can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Eigenschaften

IUPAC Name |

5-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPKKUFDAHEIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618378 | |

| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17403-47-3 | |

| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)